2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound features a pyridazine core substituted with a 2-methoxyphenyl group at position 6 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 3-(trifluoromethyl)phenyl group. The pyridazine heterocycle and the trifluoromethyl group are critical for its physicochemical and biological properties, influencing solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2S/c1-28-17-8-3-2-7-15(17)16-9-10-19(26-25-16)29-12-18(27)24-14-6-4-5-13(11-14)20(21,22)23/h2-11H,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBUNBGIPXKWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 393.46 g/mol. Its structure features a pyridazine core, a thioether linkage, and an acetamide functional group, which contribute to its biological reactivity and activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Core : This can be achieved by reacting hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Methoxyphenyl Group : This is done through electrophilic aromatic substitution reactions.
- Thioether Formation : The thioether linkage is created by reacting the pyridazine derivative with a thiol compound.
- Acetamide Formation : The final step involves acylation to form the acetamide group.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) : IC50 values have been reported around 12.50 µM, indicating moderate potency against this cell line.
- NCI-H460 (lung cancer) : The compound demonstrated IC50 values of approximately 42.30 µM, suggesting potential for development as an anticancer agent .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro studies have indicated that it can inhibit the growth of certain bacterial strains, although specific IC50 values are still under investigation. The presence of the thioether group is believed to enhance its interaction with microbial targets .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes and receptors involved in cancer metabolism and microbial growth. Preliminary studies suggest that it may inhibit key enzymes that are critical for tumor proliferation and survival, although detailed mechanistic studies are still required to fully elucidate these pathways .
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR):
- SAR Analysis : Compounds with similar structural motifs demonstrated varying degrees of cytotoxicity based on substituent variations on the pyridazine ring.
- Comparative Studies : In comparative analyses, derivatives with electron-withdrawing groups exhibited enhanced anticancer activity compared to those with electron-donating groups .
Data Summary Table
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|
| This compound | MCF7 | 12.50 | Anticancer |
| This compound | NCI-H460 | 42.30 | Anticancer |
| Similar Compounds | Varies | Varies | Varies |
Scientific Research Applications
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. The following points summarize the findings related to the anticancer properties of this compound:
- Inhibition of Cell Proliferation : Compounds related to pyridazine structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, including breast cancer (e.g., MDA-MB-231) and prostate cancer models .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and cell cycle arrest at the G2/M phase, which are crucial for halting tumor growth.
Case Study: Anticancer Efficacy
A recent study evaluated a structurally similar compound against triple-negative breast cancer (TNBC). The results indicated:
- GI50 values : 3.18 ± 0.11 µM against MCF-7 cells.
- Enhanced markers for apoptosis were observed, including increased caspase activity compared to control groups.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives with similar structural features exhibit activity against a range of bacterial strains.
- Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bacterial cell death.
Antiviral Activity
Emerging research highlights the potential antiviral effects of this compound. Similar derivatives have shown efficacy against viral strains, including influenza, suggesting that this compound may possess broader applications beyond oncology.
- Reduction in Viral Load : Studies have indicated that certain pyridazine derivatives significantly reduce viral load in infected models .
Toxicity Profile
Evaluating the safety profile of new compounds is critical in drug development. Toxicity studies on related compounds have shown:
- Favorable safety profiles with no significant adverse effects at therapeutic doses.
- Absence of significant hERG channel inhibition indicates a low risk for cardiac toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Key Structural Differences
Heterocyclic Core :
Substituents on the Heterocycle :
- The 2-methoxy group in the target compound may sterically hinder interactions compared to para-substituted analogs .
Acetamide Modifications :
- N-(3-Trifluoromethylphenyl) (target) vs. N-(6-trifluoromethylbenzothiazol-2-yl) () or N-(4-fluorophenyl) ().
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Lipophilicity :
- Solubility :
- Pyridazine’s nitrogen atoms improve aqueous solubility relative to benzothiazole or thiazole-based compounds .
Preparation Methods
Disconnection Strategy
Retrosynthetically, the target molecule can be divided into three primary fragments:
- Pyridazine-thioether backbone : 6-(2-methoxyphenyl)pyridazin-3-thiol.
- Acetamide linker : Chloroacetyl chloride or bromoacetyl bromide.
- Aromatic amine : 3-(Trifluoromethyl)aniline.
The thioether bond suggests a nucleophilic substitution reaction between a pyridazine-thiol and a halogenated acetamide intermediate. This approach aligns with established methods for synthesizing thioether-containing pharmaceuticals.
Critical Intermediate: 6-(2-Methoxyphenyl)Pyridazin-3-Thiol
The synthesis of 6-(2-methoxyphenyl)pyridazin-3-thiol is pivotal. A plausible route involves:
- Step 1 : Condensation of 2-methoxybenzaldehyde with malonic acid derivatives to form a dihydropyridazine precursor.
- Step 2 : Oxidation to the pyridazine ring using nitric acid or dichlorodicyanoquinone (DDQ).
- Step 3 : Thiolation via treatment with phosphorus pentasulfide (P₂S₅) in anhydrous toluene.
Synthesis of the Acetamide Intermediate
Preparation of N-(3-(Trifluoromethyl)Phenyl)Acetamide
The acetamide fragment is synthesized by acylating 3-(trifluoromethyl)aniline with chloroacetyl chloride:
$$
\text{3-(Trifluoromethyl)aniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{ClCH}2\text{C(O)NH-C}6\text{H}4\text{CF}3\text{-3}
$$
Key conditions:
Alternative Halogenation Methods
Bromoacetyl bromide may offer higher reactivity in subsequent thioether formation. Patent literature demonstrates that bromoacetyl derivatives facilitate smoother nucleophilic substitutions with thiols compared to chloro analogs.
Thioether Bond Formation
Nucleophilic Substitution Mechanism
The thiol group of 6-(2-methoxyphenyl)pyridazin-3-thiol attacks the α-haloacetamide intermediate:
$$
\text{Pyridazin-3-thiol} + \text{XCH}2\text{C(O)NH-Ar} \xrightarrow{\text{Base}} \text{Pyridazin-3-S-CH}2\text{C(O)NH-Ar} + \text{HX}
$$
Optimized Conditions :
Challenges in Thioether Stability
Thioethers are prone to oxidation under acidic or oxidative conditions. Adding antioxidants like butylated hydroxytoluene (BHT) during purification mitigates disulfide formation.
Purification and Characterization
Chromatographic Techniques
- Flash Column Chromatography : Silica gel with ethyl acetate/hexane gradients (30–50% EtOAc).
- HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA) mobile phase.
Spectroscopic Validation
- ¹H NMR : Key signals include the pyridazine aromatic protons (δ 7.8–8.5 ppm), methoxy singlet (δ 3.9 ppm), and trifluoromethyl group (δ 4.3 ppm for CF₃).
- MS (ESI) : Molecular ion peak at m/z 419.4 [M+H]⁺.
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper-catalyzed coupling between 6-(2-methoxyphenyl)pyridazin-3-thiol and iodoacetamide derivatives could bypass halogenation steps:
$$
\text{Pyridazin-3-thiol} + \text{ICH}_2\text{C(O)NH-Ar} \xrightarrow{\text{CuI, DMF}} \text{Target Compound}
$$
Advantages : Higher yields (70–80%) and milder conditions.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, thioether formation achieves 90% conversion in 15 minutes at 100°C.
Scalability and Industrial Considerations
Cost-Effective Thiol Sources
Using thiourea as a thiol precursor lowers production costs. However, this requires additional hydrolysis steps with NaOH.
Green Chemistry Approaches
- Solvent-Free Reactions : Ball milling pyridazin-3-thiol and α-haloacetamide with K₂CO₃ yields 65–75% product.
- Biocatalysis : Lipases in ionic liquids facilitate acyl transfer with minimal waste.
Q & A
Q. Key Optimization Factors :
- Temperature : Maintain 60–80°C during substitution to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) to isolate the final compound (>95% purity) .
How can structural characterization of this compound be performed to confirm its identity and purity?
Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C) and amide bond formation (δ ~8.5 ppm for NH in ¹H) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak matching C₂₀H₁₅F₃N₄O₂S) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) to assess purity (>95%) and detect trace impurities .
Advanced Tip : Single-crystal X-ray diffraction (as in ) resolves conformational ambiguities, such as dihedral angles between pyridazine and aryl groups, critical for SAR studies.
What in vitro assays are suitable for preliminary evaluation of its biological activity, and how can contradictory data be addressed?
Advanced Research Question
Primary Assays :
- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of CDKs or MAPKs, given structural similarity to triazolopyrimidine inhibitors .
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) with MIC values compared to controls .
Q. Addressing Data Contradictions :
- Dose-Response Curves : Replicate assays across multiple concentrations (1–100 µM) to identify non-linear effects .
- Cellular Toxicity Controls : Use MTT assays on HEK293 cells to distinguish cytotoxic vs. target-specific effects .
- Metabolic Stability : Incubate with liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) skews activity results .
What structural modifications could enhance its binding affinity to hypothesized targets like kinase enzymes?
Advanced Research Question
SAR Insights :
- Pyridazine Core : Introduce electron-withdrawing groups (e.g., -Cl at position 5) to enhance π-stacking with kinase ATP-binding pockets .
- Trifluoromethyl Phenyl Group : Replace with bulkier substituents (e.g., -CF₂CH₃) to improve hydrophobic interactions .
- Thioether Linker : Substitute with sulfone (-SO₂-) to test hydrogen bonding potential .
Q. Computational Modeling :
- Docking studies (AutoDock Vina) can predict binding modes to CDK2 (PDB: 1HCL). Focus on residues Glu81 and Leu83 for hydrogen bonding and van der Waals interactions .
How can researchers resolve discrepancies in reported solubility and stability data for this compound?
Q. Methodological Approach :
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO, quantifying via UV-Vis at λmax ~260 nm .
- Stability Profiling :
- Thermal Stability : TGA/DSC to determine decomposition temperature .
- Photostability : Expose to UV light (254 nm) for 24h; monitor degradation via HPLC .
Q. Contradiction Resolution :
- Reproduce experiments under standardized conditions (e.g., 25°C, inert atmosphere) to minimize batch-to-batch variability .
What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
Advanced Research Question
Challenges :
Q. Quality Control :
- Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
